2-Methoxyphenylacetone

Catalog No.
S1893980
CAS No.
5211-62-1
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyphenylacetone

CAS Number

5211-62-1

Product Name

2-Methoxyphenylacetone

IUPAC Name

1-(2-methoxyphenyl)propan-2-one

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3

InChI Key

GMBFNZCPZFVKAT-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC=CC=C1OC

Canonical SMILES

CC(=O)CC1=CC=CC=C1OC

2-Methoxyphenylacetone is an organic compound with the molecular formula C10H12O2 and a molecular weight of approximately 164.20 g/mol. It is recognized by its IUPAC name, 2-methoxy-1-phenylethanone, and has a structure characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetone moiety. This compound is often utilized in various synthetic applications due to its versatile reactivity and functional groups.

There is no current data available regarding a specific mechanism of action for 2-Methoxyphenylacetone in biological systems.

  • Limited information exists on the specific hazards of 2-Methoxyphenylacetone. However, as a general safety precaution, standard laboratory practices for handling organic compounds should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat [].

Organic Synthesis

  • Precursor for β-Unsaturated Aldehydes: 2-Methoxyphenylacetone can be used as a starting material for the synthesis of β-unsaturated aldehydes, which are valuable intermediates in organic synthesis. The process involves a reaction with an appropriate dehydrating agent [].

Positron Emission Tomography (PET) Imaging Agent

  • Potential for β-Amino Acid Receptor Imaging: Studies suggest that 2-Methoxyphenylacetone has the potential to be developed as a PET imaging agent for the brain. This is due to its ability to be taken up by the brain and its high affinity for β-amino acid receptors, which are involved in various neurological processes [].
, including:

  • Acylation Reactions: It can undergo acylation to form β-unsaturated aldehydes, making it useful in organic synthesis .
  • Condensation Reactions: In the presence of bases or acids, it can condense with other carbonyl compounds to form larger molecules.
  • Reduction Reactions: The ketone functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride .

There are several methods for synthesizing 2-methoxyphenylacetone:

  • Acylation of Anisole: This involves the acylation of anisole with acetyl chloride or acetic anhydride in the presence of a base.
  • Reactions with Aryl Diazonium Salts: In the presence of iron powder, aryl diazonium salts can react with methyl vinyl ketone, facilitating the formation of 2-methoxyphenylacetone .

These methods highlight the compound's synthetic versatility and its utility in generating various derivatives.

2-Methoxyphenylacetone finds applications in multiple fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Its derivatives may be used in drug development due to their potential biological activities.
  • Fragrance Industry: The compound's aromatic properties make it suitable for use in perfumes and fragrances .

Interaction studies involving 2-methoxyphenylacetone primarily focus on its reactivity with other chemical species. For instance, it has been shown to interact with various nucleophiles due to the electrophilic nature of its carbonyl group. Additionally, investigations into its interactions with biological targets could provide insights into its potential therapeutic uses.

Several compounds share structural similarities with 2-methoxyphenylacetone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-MethoxyphenylacetoneC10H12O2Similar structure but with a methoxy group at position 1.
4-MethoxyphenylacetoneC10H12O2Methoxy group at position 4; different reactivity profile.
Anisole (Methoxybenzene)C7H8OA simpler structure without the acetone moiety; used as a solvent and precursor.

Uniqueness: What sets 2-methoxyphenylacetone apart is its specific positioning of the methoxy group and the acetone functionality, which influences its reactivity and applications in synthetic chemistry compared to its analogs.

2-Methoxyphenylacetone (CAS 5211-62-1), also known as o-methoxyphenylacetone, emerged as a structurally significant compound in mid-20th-century organic chemistry. While its precise discovery timeline remains undocumented, early synthetic routes were reported in the 1950s, including methods involving palladium-catalyzed reactions of 3-phenylpropylene with alkyl nitrites. The compound gained attention as an intermediate in pharmaceutical synthesis, particularly for chiral amines and β-adrenergic antagonists. Its structural relationship to mescaline precursors further underscored its relevance in alkaloid research.

Significance in Organic Chemistry

2-Methoxyphenylacetone serves as a versatile synthon due to:

  • Electrophilic carbonyl reactivity: Participates in acid-catalyzed condensations and nucleophilic alkylation.
  • Redox versatility: The ketone group undergoes reduction to secondary alcohols or oxidation to carboxylic acid derivatives.
  • Stereochemical utility: Asymmetric transformations enable access to enantiomerically pure pharmaceuticals, exemplified by its role in synthesizing (R)-tamsulosin via biocatalytic transamination.

Position within Phenylacetone Compound Family

As a methoxy-substituted phenylacetone, it exhibits distinct properties compared to isomers:

Property2-Methoxyphenylacetone3-Methoxyphenylacetone4-Methoxyphenylacetone
CAS Number5211-62-13027-13-2122-84-9
Boiling Point145–165°C (20 mmHg)152°C (15 mmHg)130°C (14 mmHg)
Refractive Index (nD)1.5250–1.52701.52051.5230
Primary ApplicationsPharmaceutical intermediatesFlavor precursorsMescaline synthesis

The ortho-substitution induces steric hindrance, reducing crystallization tendency compared to para-isomers.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

UNII

C38517JK47

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5211-62-1

Wikipedia

2-methoxyphenylacetone

Dates

Modify: 2023-08-16

Explore Compound Types